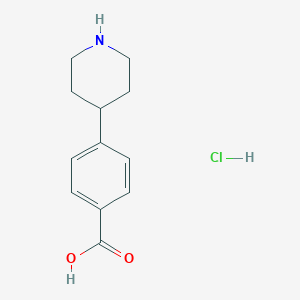

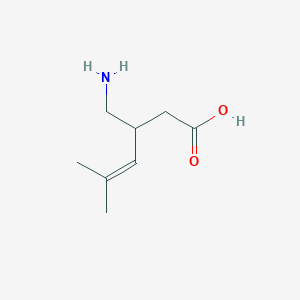

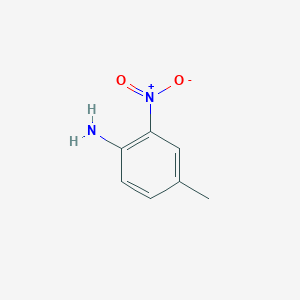

4-(Piperidin-4-YL)benzoic acid hydrochloride

描述

The compound "4-(Piperidin-4-yl)benzoic acid hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in pharmaceutical chemistry. Piperidine derivatives are known for their biological activities, including anti-acetylcholinesterase (anti-AChE) properties, which make them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors such as N,N-bis(2-hydroxyethyl)amine, which can undergo N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis to yield piperidine-4-carboxylic acid derivatives . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine, a building block for pharmacologically interesting compounds, has been described, showcasing its versatility in forming various N-benzylpiperidine and N-benzylpyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of 4-piperidinecarboxylic acid hydrochloride revealed that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position, and the structure is stabilized by various hydrogen bonds and electrostatic interactions . Similarly, the structure of a related compound with a benzenesulfonyl moiety was confirmed to have a chair conformation for the piperidine ring and exhibited both inter and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated in the synthesis of key intermediates for drugs like Crizotinib . The reactivity of these compounds can be further modified by introducing different substituents on the piperidine ring or the benzyl moiety, which can significantly alter their chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the thermal properties of a dichloro-benzenesulfonyl piperidine derivative were studied using thermogravimetric analysis, showing stability in a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the reactivity and stability of these compounds .

科学研究应用

DNA Interaction and Drug Design

Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a basis for rational drug design. These compounds, including piperazine derivatives, are used for fluorescent DNA staining and have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Analytical and Environmental Studies

Studies on nitisinone, a compound with a piperidine structure, focus on its stability and degradation products. This research has implications for environmental monitoring and pharmaceutical stability testing (Barchańska et al., 2019).

Food and Feed Additives

Benzoic acid, structurally related to the compound , is studied for its role as an antibacterial and antifungal preservative in foods and feeds. Research explores its impact on gut functions, highlighting its potential to improve digestion, absorption, and the gut barrier (Mao et al., 2019).

Antifungal Applications

Compounds from Piper species, including prenylated benzoic acid derivatives, exhibit antifungal activities. These findings support the potential of structurally related compounds in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Pharmacokinetics and Drug Interactions

Research on benzoic acid derivatives, including pharmacokinetic analysis, offers insights into dietary exposures and interspecies uncertainty. This work is crucial for understanding the metabolic and dosimetric variations across different species, which has implications for safety assessments and regulatory standards (Hoffman & Hanneman, 2017).

属性

IUPAC Name |

4-piperidin-4-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYZHFWAUQTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598550 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-YL)benzoic acid hydrochloride | |

CAS RN |

149353-84-4 | |

| Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)